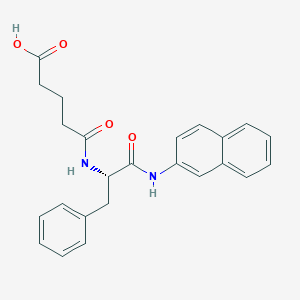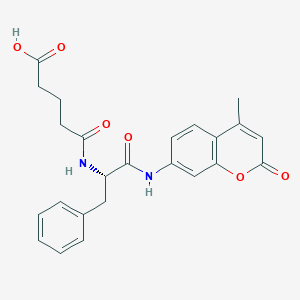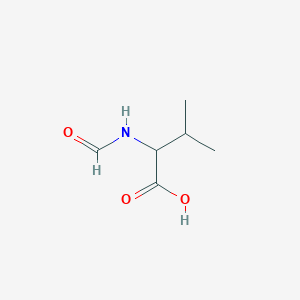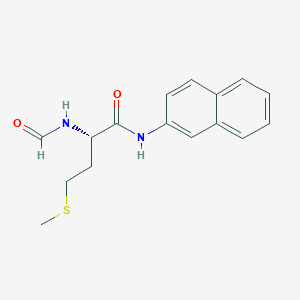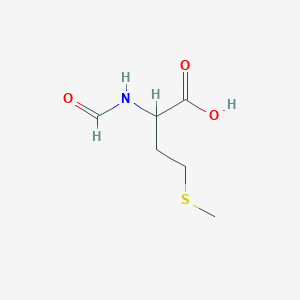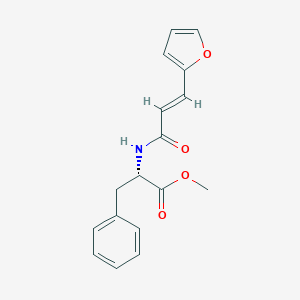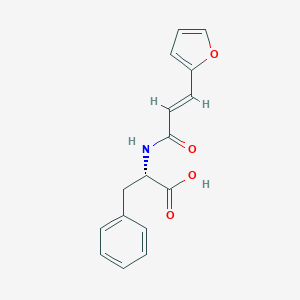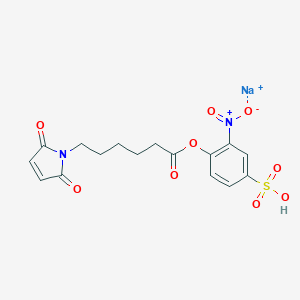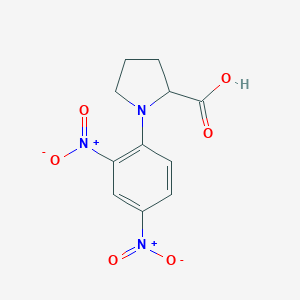
N-(2,4-Dinitrophenyl)-L-proline
Descripción general
Descripción
“N-(2,4-Dinitrophenyl)-L-proline” is a compound that could be related to “N-(2,4-Dinitrophenyl)glycine” and “N-(2,4-Dinitrophenyl)-L-valine”, which are nitroanilines . Nitroanilines are organic compounds that contain a nitro group (-NO2) substituted aniline group. The exact description of “N-(2,4-Dinitrophenyl)-L-proline” could not be found in the available resources.
Synthesis Analysis
The synthesis of related compounds, such as “N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine” derivatives, involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . However, the specific synthesis process for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
Molecular Structure Analysis
The molecular structure of related compounds like “N-(2,4-Dinitrophenyl)glycine” and “N-(2,4-Dinitrophenyl)-L-valine” have been studied using techniques such as UV-Visible, Fourier transform infrared, nuclear magnetic resonance, and elemental analysis studies . Density functional theory was performed to predict structural geometries of these compounds . However, the specific molecular structure analysis for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
Aplicaciones Científicas De Investigación
Preparation and Properties
- Dinitrophenyl Peptides : Research by Loudfoot and Chan (1967) investigated the preparation and properties of dinitrophenyl dipeptides, including glycyl-l-proline derivatives. They found that electrophoresis and thin-layer chromatography were effective in separating and purifying these compounds (Loudfoot & Chan, 1967).
Immunogenicity Studies
- Antigenicity of Dinitrophenyl Polyproline : Gurari et al. (1973) synthesized dinitrophenyl derivatives of poly-L-proline and explored their immunogenicity in various animals. They developed a method for sensitive detection of anti-polyprolyl antibodies (Gurari, Ungar-Waron, & Sela, 1973).
Chromatographic Applications
- Chromatographic Enantioseparation : Wang et al. (2013) reported on the enantioseparation of N-(2,4-dinitrophenyl)-proline using a BSA chiral stationary phase, observing reversal of enantiomer elution order under varying conditions (Wang et al., 2013).
- High-Performance Liquid Chromatography : Péter et al. (2003) utilized a quinine-derived chiral anion-exchanger for high-performance liquid chromatographic enantiomer separation of N-protected α-substituted proline analogues, achieving high resolution (Péter et al., 2003).
Biochemical Research
- Study on Proline Analogues : Bach and Takagi (2013) reviewed the properties, metabolism, and applications of L-proline analogues, highlighting their significance in cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Enantioseparation and Detection Techniques
- Ultrasensitive Detection of Amine Enantiomers : Jin et al. (2020) employed a derivative of N-(2,4-dinitrophenyl)-proline as a chiral derivatization reagent for enantioseparation and mass spectrometric detection of chiral amines (Jin et al., 2020).
Proline Analogue in Biological Systems
- Effects on Trypanosoma cruzi : Magdaleno et al. (2009) explored the effects of a proline analogue on the biology of Trypanosoma cruzi, a parasite responsible for Chagas' disease, demonstrating its potential as a therapeutic drug (Magdaleno, Ahn, Paes, & Silber, 2009).
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-proline is the mitochondrial oxidative phosphorylation process . This compound is chemically related to trinitrophenol (picric acid) and is used in biochemical studies of oxidative processes .
Mode of Action
N-(2,4-Dinitrophenyl)-L-proline acts as an oxidative phosphorylation uncoupling agent . It interacts with its targets by uncoupling oxidative phosphorylation, leading to a rapid loss of ATP as heat . This uncoupling effect is dose-dependent .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By uncoupling this pathway, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP . The downstream effects of this disruption include increased metabolic rate and heat production .
Pharmacokinetics
Studies on 2,4-dinitrophenol, a related compound, suggest that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
The primary molecular effect of N-(2,4-Dinitrophenyl)-L-proline is the disruption of ATP production through the uncoupling of oxidative phosphorylation . This leads to a rapid loss of ATP, resulting in increased metabolic rate and heat production . The cellular effects include potential toxicity and metabolic stimulation .
Action Environment
The action, efficacy, and stability of N-(2,4-Dinitrophenyl)-L-proline can be influenced by various environmental factors. For instance, the compound’s action as a weight loss agent was noted in the context of the obesity epidemic . Due to its high toxicity and lack of antidotes, its use is highly regulated
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life . However, the specific safety and hazards information for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
Propiedades
IUPAC Name |
(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXUWLTGGBNHL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303696 | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1655-55-6 | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dinitrophenyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



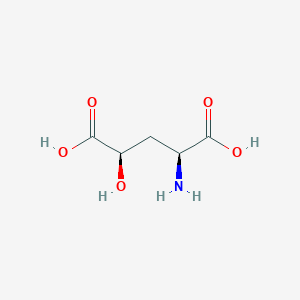

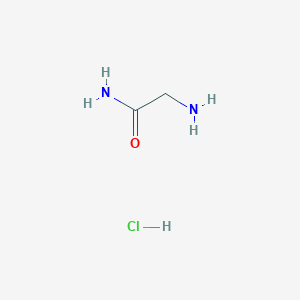
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B555834.png)
